molecular formula C10H15Cl2N3O B7881709 1-(Pyridin-2-ylcarbonyl)piperazine dihydrochloride

1-(Pyridin-2-ylcarbonyl)piperazine dihydrochloride

Cat. No.: B7881709
M. Wt: 264.15 g/mol
InChI Key: WQWVQMOVNRBVGY-UHFFFAOYSA-N
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Description

1-(Pyridin-2-ylcarbonyl)piperazine dihydrochloride is a piperazine derivative featuring a pyridine-2-carbonyl group attached to the piperazine core, with two hydrochloride counterions. Piperazine derivatives are widely studied for their diverse pharmacological activities, including antihistaminic, anti-ischemic, and serotonin receptor-modulating properties. Its structural analogs, however, are well-documented in therapeutic and research contexts, as outlined below .

Properties

IUPAC Name

piperazin-1-yl(pyridin-2-yl)methanone;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O.2ClH/c14-10(9-3-1-2-4-12-9)13-7-5-11-6-8-13;;/h1-4,11H,5-8H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQWVQMOVNRBVGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C2=CC=CC=N2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Acylation via Carbodiimide-Mediated Coupling

The most widely reported method involves coupling pyridine-2-carboxylic acid with piperazine using carbodiimide-based reagents. In a representative procedure, pyridine-2-carboxylic acid (1.0 equiv) and piperazine (1.05 equiv) are dissolved in anhydrous dichloromethane (DCM) under nitrogen. Dicyclohexylcarbodiimide (DCC, 1.2 equiv) and catalytic 4-dimethylaminopyridine (DMAP) are added, and the mixture is stirred at 25°C for 12–18 hours. The urea byproduct is filtered, and the crude product is washed with 5% aqueous HCl to recover the mono-acylated intermediate. Subsequent treatment with excess hydrochloric acid (2.0 equiv) in ethanol yields the dihydrochloride salt, which is recrystallized from ethanol/diethyl ether (Table 1).

Table 1: Reaction Conditions for Carbodiimide-Mediated Synthesis

ParameterValue/Range
SolventDCM or THF
Temperature25°C
Reaction Time12–18 hours
Yield (Free Base)68–72%
Purity (HPLC)≥98% after recrystallization

Acid Chloride Method

Pyridine-2-carbonyl chloride offers a reactive alternative for acylation. Piperazine (1.0 equiv) is suspended in dry tetrahydrofuran (THF), and pyridine-2-carbonyl chloride (1.1 equiv) is added dropwise at 0°C. Triethylamine (2.2 equiv) is used to scavenge HCl, and the reaction proceeds for 4–6 hours. After quenching with ice water, the free base is extracted into DCM and converted to the dihydrochloride salt by adding concentrated HCl in isopropanol. This method achieves higher yields (78–82%) but requires stringent moisture control due to the acyl chloride’s sensitivity.

Reductive Amination and Sequential Functionalization

While less common, reductive amination has been explored for piperazine derivatives. A two-step approach involves protecting one piperazine nitrogen with a trifluoroacetyl group using ethyl trifluoroacetate, followed by acylation with pyridine-2-carboxylic acid. Deprotection with aqueous NaOH and subsequent salt formation with HCl yields the target compound. Although this method mitigates over-acylation, it introduces additional steps, reducing overall efficiency (Yield: 60–65%).

Optimization of Reaction Conditions

Solvent and Temperature Effects

Polar aprotic solvents like DMF and THF enhance reaction rates by solubilizing piperazine, while DCM minimizes side reactions. Elevated temperatures (40–50°C) reduce reaction time but risk di-acylation, necessitating stoichiometric precision.

Catalytic Additives

DMAP (5 mol%) accelerates acylation by activating the carboxyl group, improving yields by 10–15% compared to uncatalyzed reactions.

Purification and Characterization

Column Chromatography

Silica gel chromatography (hexane:ethyl acetate:ethanol = 10:1:2) isolates the free base with >95% purity. For the dihydrochloride salt, precipitation from ethanol/ether mixtures avoids column-based methods, simplifying scale-up.

Analytical Validation

  • NMR Spectroscopy : ¹H NMR (D2O) displays characteristic piperazine protons (δ 3.2–3.8 ppm) and pyridinoyl aromatic signals (δ 7.4–8.6 ppm).

  • Mass Spectrometry : ESI-MS m/z 206.1 [M+H]⁺ for the free base, confirming molecular weight.

Salt Formation and Isolation

Treating the free base with 2.0 equivalents of HCl in ethanol produces the dihydrochloride salt. Critical parameters include:

  • Stoichiometry : Excess HCl (>2.2 equiv) causes hygroscopicity, complicating storage.

  • Crystallization Solvent : Ethanol/ether (3:1) yields non-hygroscopic crystals with 99% purity (by ion chromatography).

Comparative Analysis of Methods

Table 2: Method Comparison

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Carbodiimide-Mediated68–72≥98HighModerate
Acid Chloride78–82≥97ModerateLow
Reductive Amination60–65≥95LowHigh

The acid chloride method offers superior yield but poses safety challenges due to corrosive reagents. Carbodiimide-mediated coupling balances scalability and safety, making it preferred for industrial applications.

Recent Advances and Alternative Approaches

Microwave-assisted synthesis reduces reaction time to 1–2 hours with comparable yields (70–75%). Green chemistry initiatives explore aqueous-phase acylation using water-soluble carbodiimides, though yields remain suboptimal (50–55%) .

Chemical Reactions Analysis

1-(Pyridin-2-ylcarbonyl)piperazine dihydrochloride can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as alkyl halides . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Pyridin-2-ylcarbonyl)piperazine dihydrochloride is a compound that has garnered attention in various scientific research applications, particularly in pharmacology and medicinal chemistry. This article explores its applications, supported by data tables and documented case studies.

Pharmacological Research

This compound is primarily utilized in pharmacological studies. It serves as a scaffold for the development of new drugs targeting various diseases. The compound's ability to modulate biological pathways makes it a candidate for:

  • Antidepressant Development : Research indicates potential antidepressant properties due to its interaction with neurotransmitter systems.
  • Anticancer Studies : Preliminary studies suggest that derivatives of this compound may inhibit tumor growth by targeting specific cancer cell lines.

Neuroscience Studies

The compound has been investigated for its effects on the central nervous system (CNS). Its pharmacokinetic profile allows researchers to explore:

  • Cognitive Enhancement : Studies are being conducted to evaluate its impact on memory and learning processes.
  • Anxiolytic Effects : Research is ongoing to determine its efficacy in reducing anxiety levels in preclinical models.

Immunology Research

In immunology, this compound has been explored for:

  • Modulating Immune Responses : Investigations are focused on how this compound can influence immune cell activity, potentially leading to new therapies for autoimmune diseases.

Table 1: Summary of Research Applications

Application AreaSpecific FocusCurrent Findings
Pharmacological ResearchAntidepressant DevelopmentPotential modulation of neurotransmitters
Anticancer StudiesInhibition of specific cancer cell lines
Neuroscience StudiesCognitive EnhancementEffects on memory and learning
Anxiolytic EffectsReduction of anxiety in preclinical models
Immunology ResearchModulating Immune ResponsesInfluence on immune cell activity

Case Study 1: Antidepressant Properties

A study published in the Journal of Medicinal Chemistry evaluated the antidepressant-like effects of this compound in rodent models. The findings demonstrated significant improvements in depressive behaviors compared to control groups, suggesting its potential as a novel antidepressant agent.

Case Study 2: Anticancer Activity

Research published in Cancer Letters investigated the anticancer properties of piperazine derivatives, including this compound. The study reported that the compound exhibited selective cytotoxicity against various cancer cell lines, indicating its potential as a lead compound for further development.

Comparison with Similar Compounds

Data Tables: Key Comparative Properties

Table 1. Physicochemical and Pharmacokinetic Profiles

Compound LogP Water Solubility Half-Life (hr) Key Metabolites
1-(Pyridin-2-ylcarbonyl)piperazine dihydrochloride ~1.5* Moderate N/A Pyridine derivatives
Trimetazidine 1.8 Low 6–8 Glucuronidated metabolites
Cetirizine 2.5 High 8–11 Cetirizine oxide

*Estimated based on pyridine and piperazine contributions.

Biological Activity

1-(Pyridin-2-ylcarbonyl)piperazine dihydrochloride is a piperazine derivative that has garnered attention for its potential biological activities, particularly in pharmacology. This compound is characterized by its unique structural features, which influence its interaction with various biological targets.

  • Molecular Formula : C10H14ClN3O
  • Molar Mass : 229.69 g/mol
  • Appearance : White to off-white solid
  • Solubility : Soluble in water and ethanol
  • Melting Point : Approximately 220-222 °C

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly the serotonin and dopamine receptors. The carbonyl group in the structure enhances binding affinity, making it a candidate for neuropharmacological applications. Research has shown that compounds with similar piperazine frameworks often exhibit significant receptor modulation, which is critical for therapeutic efficacy.

Pharmacological Applications

This compound has been investigated for several pharmacological applications:

  • Antipsychotic Activity : Preliminary studies suggest potential antipsychotic effects through modulation of dopamine receptors.
  • Anxiolytic Effects : The compound may alleviate anxiety symptoms by interacting with serotonin receptors.

Comparative Biological Activity

To understand the biological activity of this compound, it is beneficial to compare it with structurally related compounds. The following table summarizes key features and activities of selected piperazine derivatives:

Compound NameMolecular FormulaKey FeaturesBiological Activity
This compoundC10H14ClN3OContains a carbonyl groupPotential antipsychotic
1-(Pyridin-2-yl)piperazineC9H14ClN3Lacks carbonyl groupNeuroactive
1-(Pyridin-2-ylsulfonyl)piperazine hydrochlorideC9H14ClN3O2SSulfonamide functionalityAntipsychotic, anxiolytic
1-(2-Pyrimidinyl)piperazineC9H12N4Features a pyrimidine instead of pyridineDifferent receptor interactions

Case Studies and Research Findings

Recent studies have highlighted the pharmacological potential of piperazine derivatives, including this compound:

  • Neuropharmacology : A study demonstrated that piperazine derivatives can selectively modulate serotonin and dopamine receptors, leading to significant behavioral changes in animal models . This suggests that this compound may have similar effects.
  • Antinociceptive Activity : Research on related compounds indicates that modifications in the piperazine structure can enhance analgesic properties. For instance, dual-action ligands targeting histamine H3 and sigma receptors have shown promising results in pain models .
  • In Vitro Studies : Investigations into the cytotoxicity of piperazine derivatives have revealed selective effects against various cancer cell lines, indicating potential for therapeutic applications beyond neuropharmacology .

Q & A

Q. What are the optimal synthetic routes for 1-(Pyridin-2-ylcarbonyl)piperazine dihydrochloride, and how can reaction conditions be tailored to improve yield?

The synthesis typically involves coupling pyridine-2-carboxylic acid derivatives with piperazine under nucleophilic acyl substitution conditions. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity .
  • Catalysts : Use carbodiimides (e.g., EDC or DCC) to activate the carbonyl group .
  • Temperature : Reactions are often conducted at 50–80°C to balance reaction rate and side-product formation . Post-synthesis, dihydrochloride salt formation is achieved via HCl gas or concentrated HCl in anhydrous ether. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, CH₂Cl₂:MeOH) is recommended .

Q. Which analytical techniques are critical for characterizing purity and structural integrity?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., pyridin-2-yl vs. pyridin-3-yl) and salt formation .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98% recommended for biological studies) .
  • Mass Spectrometry : ESI-MS verifies molecular weight (expected [M+H]⁺ for free base: ~220.2 g/mol; dihydrochloride: ~293.1 g/mol) .

Q. How should this compound be stored to ensure long-term stability?

  • Conditions : Store in airtight, light-resistant containers at –20°C under inert gas (argon) to prevent hygroscopic degradation .
  • Stability monitoring : Periodic TLC or HPLC analysis detects decomposition (e.g., free base formation or oxidation) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported receptor binding affinities across studies?

Discrepancies often arise from assay conditions:

  • Buffer pH : Adjust to physiological pH (7.4) to mimic in vivo ionized states .
  • Radioligand choice : Compare results using [³H]WAY-100635 (5-HT₁A) vs. [³H]raclopride (D₂) to assess selectivity .
  • Cell lines : Use transfected HEK293 cells expressing human receptors for standardized comparisons .

Q. How can structure-activity relationship (SAR) studies optimize this compound for neurological targets?

Systematic modifications include:

  • Pyridine ring substitution : Introduce electron-withdrawing groups (e.g., -F at para position) to enhance血脑屏障穿透性 .
  • Piperazine N-substitution : Compare methyl vs. benzyl groups to modulate receptor off-rates .
  • Salt form : Test dihydrochloride vs. monohydrochloride for solubility differences in CNS assays .

Q. What in vitro models are suitable for evaluating potential neurotoxicity?

  • Neuronal cell lines : SH-SY5Y or PC12 cells treated with 1–100 µM compound, followed by MTT/ATP assays for viability .
  • Mitochondrial function : JC-1 staining detects ΔΨm collapse as an early toxicity marker .
  • Metabolic profiling : LC-MS/MS identifies reactive metabolites (e.g., N-oxides) that may induce oxidative stress .

Q. How can molecular docking guide the design of analogs with improved selectivity?

  • Target selection : Focus on serotonin (5-HT₁A/₂A) or dopamine (D₂/D₃) receptors due to piperazine's scaffold .
  • Docking software : Use AutoDock Vina with crystal structures (e.g., PDB: 7E2Z for 5-HT₁A) .
  • Key interactions : Prioritize hydrogen bonds with Asp116 (5-HT₁A) or π-π stacking with Phe345 (D₂) .

Q. What methodologies validate interactions with non-neuronal targets (e.g., antimicrobial activity)?

  • MIC assays : Test against Gram-positive (S. aureus) and Gram-negative (E. coli) strains at 10–500 µg/mL .
  • Biofilm inhibition : Crystal violet staining quantifies biofilm reduction in P. aeruginosa .
  • Resistance profiling : Serial passage experiments detect mutation rates under sub-MIC exposure .

Key Recommendations for Researchers

  • Prioritize dihydrochloride salt for aqueous solubility in pharmacological assays .
  • Cross-validate receptor binding data using orthogonal techniques (SPR vs. radioligand) .
  • Screen for off-target kinase inhibition using KinomeScan panels to rule out promiscuity .

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